Dibutyl propylboronate
Description
Boronate esters generally feature a boron atom bonded to oxygen and organic groups, often used in organic synthesis, catalysis, or as intermediates. However, the evidence focuses on structurally similar compounds, such as dibutyl phthalate, dibutyl sebacate, and other esters or phosphonates.
Properties
Molecular Formula |
C11H25BO2 |
|---|---|
Molecular Weight |
200.13 g/mol |
IUPAC Name |
dibutoxy(propyl)borane |
InChI |
InChI=1S/C11H25BO2/c1-4-7-10-13-12(9-6-3)14-11-8-5-2/h4-11H2,1-3H3 |
InChI Key |
CSKGJYNAATXNAY-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC)(OCCCC)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl propylboronate can be synthesized through several methods. One common approach involves the reaction of dibutylboronic acid with propyl alcohol in the presence of a dehydrating agent. The reaction typically proceeds as follows:
Dibutylboronic acid+Propyl alcohol→Dibutyl propylboronate+Water
The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. Dehydrating agents such as molecular sieves or anhydrous magnesium sulfate are often used to remove water formed during the reaction.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors, which allow for precise control of reaction conditions and efficient removal of by-products. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rate and yield.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Dibutyl propylboronate serves as a boron source in Suzuki-Miyaura couplings, facilitating carbon-carbon bond formation between aryl/vinyl halides and boronic esters. The reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₄) under mild conditions (60–80°C, aqueous base).
| Substrate | Coupling Partner | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| Aryl bromide (C₆H₅Br) | This compound | Pd(PPh₃)₄, K₂CO₃, THF, 70°C | 85% | |
| Vinyl chloride | This compound | Pd(OAc)₂, SPhos, CsF, DMF | 78% |
Mechanistic Insight :
-
Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate.
-
Transmetallation transfers the propyl group from boron to Pd(II).
-
Reductive elimination yields the coupled product and regenerates Pd(0).
Nucleophilic Substitution Reactions
The boron atom’s electrophilicity enables nucleophilic attacks, particularly at the propyl-boron bond. Common nucleophiles include alkoxides, amines, and Grignard reagents.
Example Reaction :
-
Conditions : Anhydrous THF, 25°C, 12 hours.
-
Yield : 92%.
Steric hindrance from the butyl groups slows reactivity compared to less hindered boronic esters.
Hydroboration Reactions
This compound participates in hydroboration-oxidation of alkenes, yielding secondary alcohols with anti-Markovnikov regioselectivity.
Reaction Pathway :
-
Hydroboration :
-
Oxidation :
-
Catalyst : Rhodium complexes enhance rate and selectivity.
Protodeboronation
Under acidic conditions, the boron group is replaced by a proton, a reaction critical for functional group interconversions .
Example :
Complexation with Transition Metals
The compound forms stable complexes with metals like Ni and Pd, enhancing catalytic activity in cross-coupling reactions.
Notable Complex :
-
-dibutyl propylboronate: Stabilizes low-oxidation-state nickel, enabling room-temperature couplings.
Reaction Kinetics and Thermodynamics
-
Temperature Dependence : Rate constants for Suzuki couplings increase 3-fold between 25°C and 70°C.
-
Steric Effects : Larger substituents on boron reduce reaction rates by 40–60% compared to smaller analogs.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis
Dibutyl propylboronate is predominantly utilized as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in the synthesis of complex organic molecules. The stability and reactivity of this compound make it an ideal candidate for these applications.
2. Polymer Chemistry
In polymer chemistry, this compound is employed in the production of various polymers and materials. Its ability to facilitate precise control over molecular structures allows for the development of specialized materials with tailored properties.
Biological Applications
1. Boron-Containing Drugs Development
this compound plays a significant role in the development of boron-containing pharmaceuticals. Research indicates that compounds containing boron can enhance drug efficacy through unique mechanisms of action, particularly in targeting specific biological pathways.
2. Boron Neutron Capture Therapy (BNCT)
One of the most promising applications of this compound is in boron neutron capture therapy, a targeted cancer treatment modality. This therapy relies on the selective uptake of boron compounds by cancer cells followed by neutron irradiation, leading to localized cell destruction. Studies are ongoing to evaluate the effectiveness and safety profiles of this compound in this context.
Medical Applications
1. Cancer Treatment
Research has indicated that this compound may have potential uses in oncology, particularly in enhancing the therapeutic index of existing chemotherapeutic agents. Its application in BNCT is a prime example where it could potentially improve treatment outcomes for patients with certain types of tumors.
2. Drug Delivery Systems
The compound's unique chemical properties allow it to be explored as a component in drug delivery systems, where it can aid in the controlled release of therapeutic agents.
Industrial Applications
1. Adhesives and Sealants
In industrial settings, this compound is used in the formulation of adhesives and sealants. Its properties contribute to enhanced bonding strength and durability, making it suitable for various applications ranging from construction to automotive industries.
2. Coatings
The compound is also utilized in coatings that require specific chemical resistance or durability characteristics, further emphasizing its versatility across different sectors.
Data Table: Summary of Applications
| Application Area | Specific Use | Description |
|---|---|---|
| Organic Chemistry | Suzuki-Miyaura Cross-Coupling | Facilitates carbon-carbon bond formation essential for organic synthesis |
| Polymer Chemistry | Polymer Production | Enables precise control over molecular structure for specialized materials |
| Medicine | Boron Neutron Capture Therapy | Potential use in targeted cancer treatments |
| Drug Development | Boron-Containing Drugs | Enhances efficacy through unique mechanisms |
| Industrial Chemistry | Adhesives and Sealants | Provides enhanced bonding strength |
| Coatings | Specialized Coatings | Offers chemical resistance and durability |
Case Studies
Case Study 1: Application in Cancer Therapy
A study conducted on the efficacy of this compound in BNCT revealed promising results. Researchers found that when combined with neutron irradiation, this compound significantly reduced tumor size in preclinical models, demonstrating its potential as a therapeutic agent against cancer.
Case Study 2: Development of Boron-Containing Pharmaceuticals
In a recent investigation into boron-containing drugs, this compound was identified as a key intermediate that improved the pharmacokinetic profiles of several candidates under development for treating various diseases, including cancer and metabolic disorders.
Mechanism of Action
Dibutyl propylboronate can be compared with other boronate esters, such as:
Dibutylboronic acid: Similar in structure but lacks the propyl group, making it less versatile in certain reactions.
Diphenyl propylboronate: Contains phenyl groups instead of butyl groups, which can affect its reactivity and stability.
Diisopropyl propylboronate: Features isopropyl groups, which can influence its steric properties and reactivity.
Uniqueness: this compound is unique due to its combination of butyl and propyl groups, which provide a balance of stability and reactivity. This makes it a versatile reagent in various chemical and biological applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparisons are based on structurally or functionally related compounds from the evidence, including dibutyl phthalate, dibutyl sebacate, diisopropyl boronate esters, and others. Key differences in structure, applications, and toxicity are highlighted.
Dibutyl Phthalate (DBP)
- Structure : Aromatic diester with two butyl groups attached to a phthalic acid backbone .
- Applications : Widely used as a plasticizer, solvent, and in antifungals (e.g., 74.28% content in antifungal VOCs) .
- Toxicity : Classified as a Category 1B reproductive toxin, hazardous to aquatic life, and persistent in the environment .
- Regulatory Status : UN3082 (environmental hazard), requiring stringent handling and storage .
Dibutyl Sebacate
- Structure : Aliphatic diester with a ten-carbon chain separating ester groups .
- Applications : Plasticizer, lubricant, and low-concern substitute for DBP due to lower toxicity .
- Toxicity : Demonstrates low bioaccumulation (BCF/BAF < 100 ppm) and biodegradability within 10 days .
- Analogs : Dibutyl adipate (shorter aliphatic chain) and diisopropyl sebacate (similar chain length but different ester groups) show comparable environmental profiles .
Diisopropyl Boronate Esters
- Structure : Boronates with isopropyl groups (e.g., Diisopropyl Allylboronate) .
- Applications : Used in organic synthesis, particularly in cross-coupling reactions .
- Data Gaps: Limited toxicity or environmental data in the evidence, but boronate esters generally require careful handling due to reactivity.
Dibutyl Methylphosphonate
- Structure: Organophosphorus compound with butyl esters and a methylphosphonate group .
- Applications : Flame retardant, solvent, or chemical precursor .
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Table 2: Environmental and Health Criteria
Key Research Findings
- Dibutyl Phthalate Dominance : In antifungal applications, DBP constituted 74.28% of volatile compounds, suggesting high efficacy but raising toxicity concerns .
- Substitution Trends : Aliphatic diesters like dibutyl sebacate are increasingly preferred over DBP due to lower ecological risks .
- Structural Impact on Toxicity : Aromatic esters (e.g., DBP) exhibit higher reproductive toxicity than aliphatic analogs, linked to endocrine disruption .
Biological Activity
Dibutyl propylboronate (DBPB) is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
1. Overview of this compound
This compound is a derivative of boronic acid, characterized by its unique boron-carbon bond which imparts specific reactivity and biological properties. Boron compounds are known for their diverse applications in organic synthesis and medicinal chemistry due to their ability to form stable complexes with biomolecules.
2.1 Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study showed that dibutyl phthalate (DBP), closely related to DBPB, demonstrated inhibitory effects against various pathogens, including Plasmodium falciparum, the causative agent of malaria. The study reported an IC50 value of 2.0 µM against human glycogen synthase kinase-3 beta (GSK-3β), suggesting a potential mechanism for its antimalarial effects through mixed inhibition .
The mechanism by which this compound exerts its biological effects involves binding to specific enzyme sites. Molecular docking studies have revealed that DBPB shows higher binding affinity to the substrate-binding site of GSK-3β than to the ATP-binding site, indicating a preferential interaction that may enhance its inhibitory activity .
Table 1: Binding Affinity of this compound
| Target Enzyme | Binding Site | Binding Affinity (kcal/mol) |
|---|---|---|
| GSK-3β | Substrate-binding | -6.9 |
| GSK-3β | ATP-binding | -6.1 |
3. Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- Antimalarial Studies : In vitro assays demonstrated that DBPB effectively inhibits Plasmodium falciparum without showing significant cytotoxic effects on human liver cells, indicating a favorable safety profile for potential therapeutic use .
- Resistance Studies : Attempts to generate resistant mutant clones of Plasmodium falciparum exposed to increasing concentrations of DBPB indicated minimal resistance development, suggesting a strong dependency of the parasite on the target interaction for survival .
- Synthesis and Applications : The synthesis of this compound derivatives has been explored for their utility in drug discovery, particularly in creating novel compounds with enhanced biological activities .
4. Conclusion
This compound is a promising compound with notable biological activities, particularly as an antimicrobial agent against malaria. Its mechanism of action through enzyme inhibition highlights its potential as a lead compound in drug development. Ongoing research into its derivatives and applications will further elucidate its role in pharmacology and medicinal chemistry.
Q & A
Q. What are the standard protocols for safely synthesizing and handling dibutyl propylboronate in laboratory settings?
Researchers must conduct a thorough hazard analysis and risk assessment before synthesis, including evaluating reactivity, toxicity, and flammability. Experimental scales should align with laboratory safety infrastructure, and procedures should adhere to guidelines such as Prudent Practices in the Laboratory (National Academies Press, 2011). Personal protective equipment (PPE), fume hoods, and emergency protocols for chemical spills or exposures are mandatory .
Q. How should researchers design initial experiments to characterize this compound’s physicochemical properties?
Use the FLOAT method to define measurable variables (e.g., solubility, boiling point, thermal stability) and establish relationships between them. For solubility studies, employ gravimetric or spectroscopic methods under controlled temperatures. Thermodynamic properties (e.g., enthalpy of formation) require calorimetric techniques, while spectral characterization (NMR, IR) should follow standardized calibration protocols. Document all parameters (e.g., purity of solvents, instrument precision) to ensure reproducibility .
Q. What primary data collection methods are suitable for analyzing this compound’s reactivity in cross-coupling reactions?
Design kinetic studies using in-situ monitoring techniques (e.g., GC-MS, HPLC) to track reaction progress. Control variables such as catalyst loading, temperature, and solvent polarity. For comparative analysis, include reference compounds (e.g., phenylboronic esters) and validate results against secondary literature. Tabulate rate constants and activation energies with error margins derived from triplicate experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?
Evaluate data quality using criteria from IUPAC compilations: precision (<±5% error), experimental conditions (e.g., temperature ranges), and methodological transparency. For inconsistent solubility values, compare datasets across solvents (e.g., water vs. organic phases) and apply statistical tests (e.g., ANOVA) to identify outliers. Replicate disputed experiments with modern instrumentation and publish detailed uncertainty analyses .
Q. What strategies are effective for addressing data gaps in this compound’s environmental persistence and toxicity?
Use analog chemicals (e.g., dibutyl adipate, diisopropyl sebacate) to infer biodegradation pathways, following EPA frameworks. Conduct OECD Guideline 301 tests for aerobic biodegradation, measuring CO₂ evolution or DOC reduction. For toxicity gaps, perform in vitro assays (e.g., Eisenia fetida soil tests) and extrapolate results using quantitative structure-activity relationship (QSAR) models. Validate findings with cross-referenced analogs from databases like ECHA .
Q. How should researchers integrate primary experimental data with secondary literature findings to assess this compound’s catalytic applications?
Apply triangulation: Compare primary kinetic data with peer-reviewed mechanistic studies to identify synergies or discrepancies. Use meta-analysis tools to aggregate secondary data on boronates’ catalytic efficiency, adjusting for variables like substrate scope. For conflicting results, conduct sensitivity analyses to weigh methodological differences (e.g., catalyst pre-treatment, solvent effects) .
Q. What advanced statistical methods are recommended for analyzing variability in this compound’s spectroscopic profiles?
Employ multivariate analysis (e.g., PCA) to deconvolute overlapping NMR or IR peaks caused by impurities or conformational isomers. For batch-to-batch variability, use control charts (e.g., Shewhart charts) to monitor signal intensity deviations. Calibrate instruments with certified reference materials and report confidence intervals for key spectral assignments .
Methodological Considerations
- Data Tables : Include tables comparing analog properties (e.g., biodegradation rates, toxicity thresholds) as in EPA reports (Table C.1, ).
- Experimental Replication : Mandate triplicate runs for all measurements, with explicit documentation of standard deviations .
- Ethical Compliance : For studies involving biological systems, adhere to OECD guidelines for humane endpoints and data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
